molecular formula C21H27NO5 B15017777 3,4,5-trimethoxy-N-[4-(pentyloxy)phenyl]benzamide

3,4,5-trimethoxy-N-[4-(pentyloxy)phenyl]benzamide

Cat. No.: B15017777
M. Wt: 373.4 g/mol
InChI Key: UOPDDRKRVJMMNO-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-[4-(pentyloxy)phenyl]benzamide is an organic compound with the molecular formula C21H27NO5 and a molecular weight of 373.44 g/mol . This compound is characterized by the presence of three methoxy groups attached to a benzene ring, a pentyloxy group attached to another benzene ring, and a benzamide functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[4-(pentyloxy)phenyl]benzamide typically involves the following steps:

    Formation of 3,4,5-Trimethoxybenzoic Acid: This can be achieved by the methylation of gallic acid using dimethyl sulfate in the presence of a base such as potassium carbonate.

    Conversion to 3,4,5-Trimethoxybenzoyl Chloride: The 3,4,5-trimethoxybenzoic acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Amidation Reaction: The 3,4,5-trimethoxybenzoyl chloride is reacted with 4-(pentyloxy)aniline in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-[4-(pentyloxy)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups would yield quinones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

3,4,5-Trimethoxy-N-[4-(pentyloxy)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[4-(pentyloxy)phenyl]benzamide involves its interaction with specific molecular targets. For instance, it may act as an antagonist or inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets would depend on the specific context of its use in research or therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxyphenethylamine: Known for its psychoactive properties.

    3,4,5-Trimethoxybenzaldehyde: Used in the synthesis of various organic compounds.

    3,4,5-Trimethoxybenzoic Acid: A precursor in the synthesis of 3,4,5-trimethoxy-N-[4-(pentyloxy)phenyl]benzamide.

Uniqueness

This compound is unique due to its combination of methoxy and pentyloxy groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the fields of chemistry and medicine.

Properties

Molecular Formula

C21H27NO5

Molecular Weight

373.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-(4-pentoxyphenyl)benzamide

InChI

InChI=1S/C21H27NO5/c1-5-6-7-12-27-17-10-8-16(9-11-17)22-21(23)15-13-18(24-2)20(26-4)19(14-15)25-3/h8-11,13-14H,5-7,12H2,1-4H3,(H,22,23)

InChI Key

UOPDDRKRVJMMNO-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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